

Rhod-590 AM Ester: A Technical Guide for Non-Ratiometric Calcium Imaging

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Compound of Interest

Compound Name: Rhod-590 AM Ester

Cat. No.: B12350337

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Introduction

Rhod-590 AM ester is a fluorescent indicator dye designed for the detection of intracellular calcium ($[Ca^{2+}]_i$), a critical second messenger in a vast array of cellular signaling pathways. As a non-ratiometric indicator, Rhod-590 exhibits a significant increase in fluorescence intensity upon binding to Ca^{2+} , without a shift in its emission or excitation wavelengths. Its longer excitation and emission spectra make it particularly advantageous for experiments where autofluorescence from cellular components could be problematic and for multiplexing with green fluorescent probes. This guide provides an in-depth overview of **Rhod-590 AM ester**, including its physicochemical properties, detailed experimental protocols, and its application in studying intracellular calcium dynamics.

Core Principles

Rhod-590 AM ester is a cell-permeant derivative of the calcium-sensitive fluorophore Rhod-590. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Rhod-590 in the cytoplasm. The de-esterified Rhod-590 exhibits a low basal fluorescence but displays a dramatic enhancement in fluorescence upon binding to free Ca^{2+} . This fluorescence increase is directly proportional to the concentration of intracellular calcium, allowing for the sensitive detection of Ca^{2+} transients and waves.

Physicochemical and Spectral Properties

The key characteristics of Rhod-590 are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference
Indicator Type	Non-ratiometric, single-wavelength	[1]
Cell Permeability	Membrane-permeant (as AM ester)	[1]
Excitation Wavelength (Ca ²⁺ -free)	~590 nm	[1] [2]
Emission Wavelength (Ca ²⁺ -free)	~616 nm	[2]
Excitation Wavelength (Ca ²⁺ -bound)	~595 nm	
Emission Wavelength (Ca ²⁺ -bound)	~626 nm	
Dissociation Constant (Kd) for Ca ²⁺	0.61 μ M (610 nM)	
Quantum Yield (of Rhodamine 590)	~0.99 (in Ethanol)	
Molecular Weight (AM Ester)	~1204 g/mol	
Solubility	Soluble in DMSO	

Experimental Protocols

Reagent Preparation

1.1. Rhod-590 AM Ester Stock Solution:

- Prepare a stock solution of **Rhod-590 AM ester** at a concentration of 1-5 mM in anhydrous dimethyl sulfoxide (DMSO).
- To prepare, bring the vial of **Rhod-590 AM ester** and the DMSO to room temperature before opening to prevent moisture condensation.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

1.2. Pluronic® F-127 Solution:

- Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.

1.3. Loading Buffer:

- Prepare a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.
- The final working concentration of **Rhod-590 AM ester** typically ranges from 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
- To prepare the working solution, first mix equal volumes of the **Rhod-590 AM ester** stock solution and the 20% Pluronic® F-127 solution. Then, dilute this mixture into the physiological buffer to achieve the desired final concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

1.4. (Optional) Probenecid Stock Solution:

- Probenecid is an inhibitor of organic anion transporters and can be used to reduce the extrusion of the de-esterified indicator from the cells.
- Prepare a stock solution of probenecid (e.g., 100 mM in a suitable solvent like 1 M NaOH and then diluted in buffer). The final working concentration is typically 1-2.5 mM.

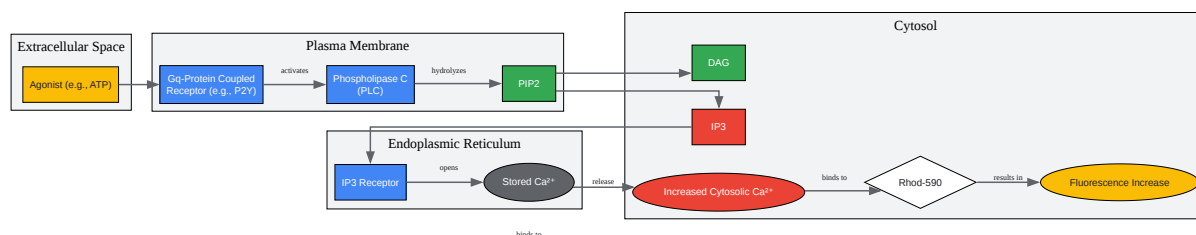
Cell Loading Procedure

- **Cell Culture:** Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and allow them to adhere overnight.
- **Remove Growth Medium:** Aspirate the culture medium from the cells.
- **Wash (Optional):** Wash the cells once with the physiological buffer.
- **Add Loading Buffer:** Add the prepared **Rhod-590 AM ester** loading buffer to the cells.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- **Wash:** After incubation, wash the cells two to three times with the physiological buffer to remove excess dye. If using probenecid, it can be included in the wash buffer.
- **De-esterification:** Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
- **Imaging:** The cells are now ready for calcium imaging experiments.

Signaling Pathway and Experimental Workflow Visualization

Gq-PLC-IP3 Signaling Pathway Leading to Calcium Release

The following diagram illustrates a common signaling pathway that can be investigated using Rhod-590 AM. The binding of an agonist (e.g., ATP) to a Gq-protein coupled receptor (GPCR) activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca^{2+} into the cytoplasm.

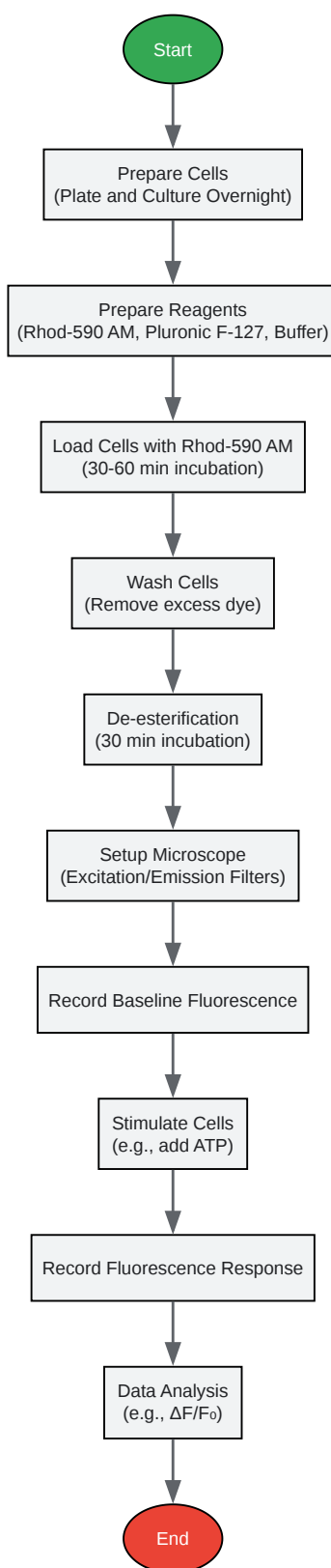


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Caption: Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

The following diagram outlines the key steps in a typical calcium imaging experiment using **Rhod-590 AM ester**.



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Caption: Experimental workflow for intracellular calcium imaging with Rhod-590 AM.

Data Presentation and Analysis

As a non-ratiometric indicator, changes in intracellular calcium concentration are typically expressed as the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F_0), denoted as $\Delta F/F_0$. This normalization helps to account for variations in dye loading between cells and corrects for photobleaching to some extent.

Conclusion

Rhod-590 AM ester is a valuable tool for investigating intracellular calcium signaling. Its long-wavelength spectral properties make it suitable for a variety of applications, particularly in cells with high autofluorescence and for multicolor imaging experiments. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize Rhod-590 AM to gain insights into the complex and dynamic role of calcium in cellular physiology and pathophysiology.

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References

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